molecular formula C9H6F3N B061620 7-(trifluoromethyl)-1H-indole CAS No. 172217-02-6

7-(trifluoromethyl)-1H-indole

Cat. No. B061620
M. Wt: 185.15 g/mol
InChI Key: VRAYAPZSEPNOTI-UHFFFAOYSA-N
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Description

7-(trifluoromethyl)-1H-indole is an indole derivative . The trifluoromethyl group is a functional group that has the formula -CF3 . This compound is useful in the treatment of diseases such as lung cancer, diabetes, and Alzheimer’s disease .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds has been studied extensively. For instance, trifluoromethyl-containing polyimide-modified epoxy resins have been prepared, and the effects of the trifluoromethyl group on the properties of epoxy resins were investigated . Another study discussed the synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .


Molecular Structure Analysis

The molecular structure of 7-(trifluoromethyl)-1H-indole can be analyzed using various techniques. For example, vibrational, NLO, NBO, FMO, NMR substance move, and an auxiliary investigation of 2,3,5,6-tetrachloro-p-benzoquinone, utilizing quantum computational figuring, are performed . The ChemSpider database provides a detailed molecular formula, average mass, and mono-isotopic mass for 7-trifluoromethylisatin .


Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described . The trifluoromethyl group can be incorporated into organic motifs via transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-(trifluoromethyl)-1H-indole can be analyzed using various techniques. For instance, the ChemSpider database provides details such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and more .

Scientific Research Applications

Medicinal Chemistry: Enhancing Biological Activity

  • Results/Outcomes : FDA-approved drugs like fulvestrant utilize the trifluoromethyl group to enhance their efficacy. Fulvestrant, used in hormone-receptor-positive metastatic breast cancer therapy, contains a pentafluoropentylsulfinyl-substituted trifluoromethyl group .

Organic Synthesis: Metal-Free Trifluoromethylation

  • Results/Outcomes : 2-trifluoromethylindoles can be synthesized with good yields using this approach .

Photophysics: Fluorescent Probes

Future Directions

The incorporation of a trifluoromethyl group into organic motifs has seen enormous growth in the last decade . This review aims to provide a complete picture of the transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons . The current research situation and future directions are identified .

properties

IUPAC Name

7-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N/c10-9(11,12)7-3-1-2-6-4-5-13-8(6)7/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAYAPZSEPNOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439558
Record name 7-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(trifluoromethyl)-1H-indole

CAS RN

172217-02-6
Record name 7-(Trifluoromethyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172217-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(trifluoromethyl)-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred mixture of 7-trifluoromethyl-1H-indole-2,3-dione (116 mg) in THF (5.00 mL) was added boron trifluoride etherate (0.205 mL, 1.62 mmol) followed by sodium borohydride (71.4 mg, 1.88 mmol). The resulting mixture was stirred at -20° C. for 2 hrs, then water (1 mL) was added and the mixture was stirred at 0° C. for 10 min. The solution was acidified to pH=1 with 2N HCl, warmed to r.t. and stirred at r.t. for 20 min prior to extraction with EtOAc. The extracts were dried over magnesium sulphate, concentrated in vacuo and the residue purified by chromatography over silica gel eluting with hexane to give 7-trifluoromethyl-1H-indole. 1H NMR (400 MHz, CDCl3) δ ppm 6.63-6.68 (1 H, m), 7.20 (1 H, t, J=7.71 Hz), 7.30-7.35 (1 H, m), 7.47 (1 H, d, J=7.33 Hz), 7.83 (1 H, d, J=8.08 Hz), and 8.56 (1 H, br. s.).
Quantity
116 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.205 mL
Type
reactant
Reaction Step Two
Quantity
71.4 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
I Singh, R Srivastava, VK Shukla, SK Pathak… - … Acta Part A: Molecular …, 2022 - Elsevier
The present work encompasses a combined experimental and theoretical investigation of the molecular structure, vibrational wavenumbers, electronic structure at the ground and …
Number of citations: 1 www.sciencedirect.com
SJ Garden, AC Pinto, JL Wardell, JN Low… - … Section C: Crystal …, 2006 - scripts.iucr.org
… In 7-trifluoromethylisatin (7-trifluoromethyl-1H-indole-2,3-dione), C9H4F3NO2, the molecules are linked into sheets of centrosymmetric R22(8) and R66(34) rings by N—H⋯O and C—H…
Number of citations: 12 scripts.iucr.org
Y MURAKAMI, T WATANABE… - Chemical and …, 1993 - jstage.jst.go.jp
… 9) The Product from Ethyl Pyruvate 2-(2-Trifluoromethylphenyl)hydrazone (li): The single Fischer product (2i) was identified as ethyl 7-trifluoromethyl-1H—indole-2carboxylate by …
Number of citations: 1 www.jstage.jst.go.jp
C Neagoie, E Vedrenne, F Buron, JY Mérour… - European journal of …, 2012 - Elsevier
A library of substituted chromeno[3,4-b]indoles was developed as Lamellarin isosters. Synthesis was achieved from indoles after a four-step pathway sequence involving C-3 iodination, …
Number of citations: 100 www.sciencedirect.com
J Zhou, J Bie, X Wang, Q Liu, R Li, H Chen… - Journal of Medicinal …, 2020 - ACS Publications
Liver fructose-1,6-bisphosphatase (FBPase) is a key enzyme in the gluconeogenesis pathway. Inhibiting FBPase activity represents a potential treatment for type 2 diabetes mellitus. A …
Number of citations: 15 pubs.acs.org
I Ambrogio, S Cacchi, G Fabrizi, A Prastaro - Tetrahedron, 2009 - Elsevier
3-(o-Trifluoroacetamidoaryl)-1-propargylic esters have been used as common synthetic intermediates for the preparation of a variety of 3-unsubstituted 2-substituted indoles. Treating …
Number of citations: 48 www.sciencedirect.com
Y Fan, E Zhang, H Guo, N Mu, D Chen… - Chinese Journal of …, 2020 - sioc-journal.cn
As a typical representative of thiopeptide antibiotics, nosiheptide (NOS) possesses very good antibacterial activity. However, due to poor water solubility and low bioavailability, its …
Number of citations: 4 sioc-journal.cn
CAD Caiuby, MP de Jesus… - The Journal of Organic …, 2020 - ACS Publications
Imidoyl sulfoxonium ylides are presented for the first time as potential precursors to generate α-imino metal-carbene intermediates and applied in direct C–H functionalization reactions …
Number of citations: 45 pubs.acs.org
S Sundaram, VN Vijayakumar… - Journal of Molecular …, 2023 - Elsevier
Novel ternary liquid crystal (TLC) homologues series was designed and prepared from 4-methoxycinnamic acid (4MCA), homophthalic acid (HPA) and 4-n-alkyloxybenzoic acids (nOBA…
Number of citations: 0 www.sciencedirect.com
F Tibiletti, M Simonetti, KM Nicholas, G Palmisano… - Tetrahedron, 2010 - Elsevier
Meridianins, marine alkaloids known as kinase inhibitors with an indole skeleton, and meridianin analogues were produced regioselectively and in moderate to good yields by thermal …
Number of citations: 85 www.sciencedirect.com

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